4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Description

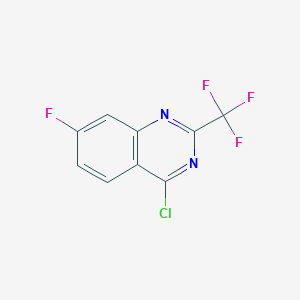

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative with a molecular formula of C₉H₃ClF₄N₂ (exact mass: 249.98 g/mol). Its structure features:

- A chloro substituent at position 2.

- A fluoro group at position 5.

- A trifluoromethyl (-CF₃) group at position 2.

This compound has been explored as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and other biologically active molecules .

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-5-2-1-4(11)3-6(5)15-8(16-7)9(12,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLINBBAFDHQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Aminoarylketones with Trifluoromethyl-Containing Reagents

A widely adopted route for quinazoline synthesis involves the condensation of 2-aminoarylketones with amidines or orthoesters. For this compound, this approach requires:

-

2-Amino-4-fluoro-5-(trifluoromethyl)benzophenone as the arylketone precursor.

-

Formamidine acetate or trifluoroacetamidine as the cyclizing agent.

Example Protocol

-

React 2-amino-4-fluoro-5-(trifluoromethyl)benzophenone (1.0 equiv) with formamidine acetate (1.2 equiv) in ethylene glycol monomethyl ether (EGME) under reflux.

-

Isolate the intermediate 7-fluoro-2-(trifluoromethyl)-4-hydroxyquinazoline via recrystallization.

-

Chlorinate the 4-hydroxyl group using SOCl₂ or POCl₃ to yield the final product.

Challenges :

-

Limited commercial availability of trifluoromethyl-substituted 2-aminoarylketones.

-

Competing side reactions during cyclization due to steric hindrance from the trifluoromethyl group.

Transition Metal-Free Oxidative Coupling

Recent advances in iodine-mediated oxidative coupling offer a greener alternative. For instance, Bhanage et al. demonstrated the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes and benzylamines using catalytic iodine and TBHP. Adapting this method:

-

React 2-amino-4-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of NH₄OAc and I₂/TBHP.

-

Oxidative cyclization yields 7-fluoro-2-(trifluoromethyl)-4-hydroxyquinazoline.

-

Chlorinate with SOCl₂ to install the 4-chloro group.

Advantages :

Halogenation and Functional Group Interconversion

Chlorination at Position 4

Chlorination of 4-hydroxyquinazolines is a critical step. The patent CN102702115A highlights the efficacy of SOCl₂ in converting 4-hydroxy to 4-chloro groups with >90% yield.

Optimized Conditions :

Introducing the Trifluoromethyl Group

Direct trifluoromethylation at position 2 remains synthetically demanding. Potential strategies include:

-

Umemoto’s Reagent : Electrophilic trifluoromethylation of a preformed quinazoline bearing a leaving group (e.g., bromide) at position 2.

-

Copper-Mediated Cross-Coupling : Utilize (bpy)Cu(CF₃) complexes with 2-iodoquinazoline intermediates.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include nucleophilic substitution reactions with phenylamine, nucleophilic substitution reactions, and reduction reactions . Major products formed from these reactions include N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine .

Scientific Research Applications

The compound exhibits a range of biological activities, including antibacterial, anticancer, and antiviral properties.

Antibacterial Activity

Recent studies have shown that 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline exhibits significant antibacterial effects against various strains. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 15 | 60 |

| Pseudomonas aeruginosa | 10 | 80 |

These findings indicate that the compound can be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The cytotoxic effects are detailed in the following table:

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 9 | Significant cytotoxicity |

| PC-3 (Prostate Cancer) | 8 | Induces apoptosis |

| Huh7-D12 (Liver Cancer) | 7 | Promising results in reducing tumor size |

These results demonstrate that the compound has selective cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown antiviral activity against viruses such as Dengue and Chikungunya. The antiviral efficacy is summarized below:

| Virus | Effective Concentration (µM) | Observations |

|---|---|---|

| Dengue Virus | <1 | High inhibition of viral replication |

| Chikungunya Virus | <1 | Significant reduction in viral load |

These findings suggest that the compound may serve as a lead for developing new antiviral therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Antibacterial Efficacy : A study compared the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant effectiveness against antibiotic-resistant strains.

- Cytotoxicity Assessment : In a comprehensive study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Antiviral Mechanism : Research indicated that the compound inhibited key viral enzymes necessary for replication, suggesting mechanisms that could be explored for antiviral drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with biological targets. The presence of a 7-chloro group in the 4-aminoquinoline ring is essential for the inhibition of beta-hematin formation . X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into their three-dimensional conformation and potential interaction mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Key Observations:

Commercial and Practical Considerations

Biological Activity

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound features a quinazoline core with specific substitutions that enhance its biological activity:

- Chloro group at the 4-position

- Fluoro group at the 7-position

- Trifluoromethyl group at the 2-position

These modifications contribute to its unique reactivity and interaction with biological targets.

The primary mechanism through which this compound exhibits its biological effects is through inhibition of epidermal growth factor receptors (EGFR). This inhibition disrupts signaling pathways that promote cancer cell proliferation. The compound's binding affinity to EGFR is critical, as evidenced by various studies demonstrating its potential as an anticancer agent.

Key Findings:

- Inhibition of EGFR: The compound has shown significant inhibitory activity against EGFR with an IC50 value indicating potent action. For instance, related compounds have demonstrated IC50 values ranging from 1.35 to 20.72 nM against various cancer cell lines, suggesting a similar profile for this compound .

- Molecular Docking Studies: Computational studies have indicated favorable binding interactions between the compound and the active site of EGFR, which may involve hydrogen bonding and hydrophobic interactions due to the presence of electron-withdrawing groups like fluorine .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

EGFR Inhibition in Cancer Cell Lines:

In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). These studies typically utilize assays like MTT to assess cell viability post-treatment . -

Structure-Activity Relationship (SAR):

Research indicates that modifications at the 4, 6, and 7 positions of the quinazoline scaffold significantly influence biological activity. For example, substituting different halogens or alkyl groups can enhance or reduce potency against specific targets .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, 2-amino-4-fluorobenzoic acid can undergo cyclization with trifluoroacetic anhydride to form the quinazoline core, followed by chlorination at position 4 using POCl₃ . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) and CuI are critical for coupling reactions, as seen in Sonogashira couplings for analogous quinazolines .

- Temperature control : Reactions often require reflux conditions (e.g., THF at 70–80°C) to achieve >75% yield .

- Purification : Column chromatography with hexane/ethyl acetate gradients is standard for isolating pure products .

Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons in the quinazoline ring appear as doublets (δ 7.4–8.6 ppm), with distinct splitting patterns for fluorine and chlorine substituents. Trifluoromethyl groups show characteristic singlets (δ -60 to -70 ppm in ¹⁹F NMR) .

- HRMS : Exact mass determination (e.g., m/z 309.0789 for a derivative) confirms molecular formula alignment with theoretical values .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models are common, with ED₅₀ values calculated for dose-response relationships .

- Enzyme inhibition : Kinase inhibition (e.g., EGFR, VEGFR-2) is assessed via fluorescence-based assays using ATP-competitive probes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological Answer:

- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhances metabolic stability and receptor binding affinity .

- Positional effects : Fluorine at position 7 improves blood-brain barrier penetration for CNS-targeted agents, while chloro at position 4 increases electrophilic reactivity for covalent inhibitor design .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in kinase active sites, guiding rational modifications .

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer:

- Batch variability analysis : Compare synthetic intermediates (e.g., via HPLC purity checks) to rule out impurities affecting bioactivity .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for EGFR inhibition) to identify outliers and refine SAR trends .

Q. How are reaction conditions optimized for scalable synthesis without compromising purity?

Methodological Answer:

- Solvent screening : Replace THF with DMF for higher solubility of intermediates, reducing reaction time from 24h to 8h .

- Catalyst loading : Lower PdCl₂(PPh₃)₂ to 5 mol% while maintaining >70% yield, minimizing metal contamination .

- Green chemistry : Use Nb₂O₅ as a recyclable catalyst for phosphorylation steps, achieving 90% conversion with minimal waste .

Q. What advanced analytical methods address stability challenges in storage?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via LC-MS to identify hydrolytic cleavage sites .

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and hygroscopicity risks (e.g., lattice voids promoting water absorption) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.